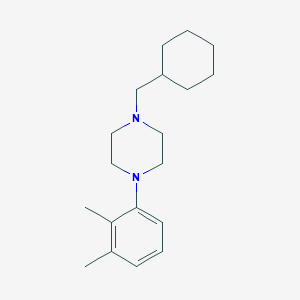
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine, also known as CP 55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. CP 55940 is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, mood, appetite, and sleep. The potential therapeutic applications of CP 55940 include the treatment of chronic pain, neurodegenerative disorders, and cancer.
Wirkmechanismus
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine 55940 exerts its effects by binding to the cannabinoid receptors CB1 and CB2 in the endocannabinoid system. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. This compound 55940 activates these receptors, leading to the modulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects
This compound 55940 has been shown to have various biochemical and physiological effects in scientific research studies. It has been demonstrated to have potent analgesic effects by reducing pain sensitivity and increasing pain tolerance. This compound 55940 also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound 55940 has been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine 55940 has several advantages and limitations for use in scientific research studies. One advantage is its potency and selectivity for the cannabinoid receptors, which allows for precise targeting of the endocannabinoid system. This compound 55940 also has a long half-life, which allows for sustained effects in animal models. However, one limitation is its potential for abuse and dependence, which requires careful handling and monitoring in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine 55940. One direction is the development of novel analogs with improved potency, selectivity, and safety profiles. Another direction is the investigation of this compound 55940's potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to elucidate the mechanisms of action and potential side effects of this compound 55940 in humans.
Synthesemethoden
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine 55940 can be synthesized using various methods, including the reaction of piperazine with cyclohexanone and 2,3-dimethylbenzaldehyde. The synthesis process involves several steps, including the formation of an intermediate compound and the purification of the final product. The purity and quality of the synthesized this compound 55940 are critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine 55940 has been extensively studied for its potential therapeutic applications in various scientific research studies. In vitro studies have demonstrated that this compound 55940 has potent analgesic, anti-inflammatory, and anti-cancer effects. In vivo studies have shown that this compound 55940 can alleviate chronic pain, reduce inflammation, and improve cognitive function in animal models. This compound 55940 has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-16-7-6-10-19(17(16)2)21-13-11-20(12-14-21)15-18-8-4-3-5-9-18/h6-7,10,18H,3-5,8-9,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUJCDQTGDMTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)
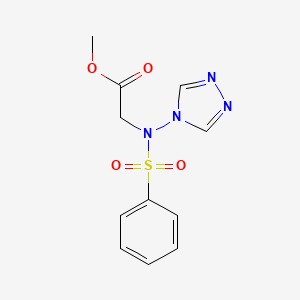
![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)
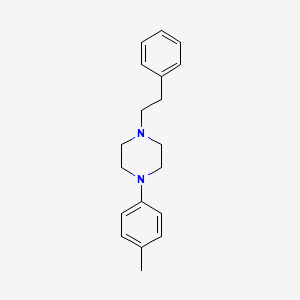
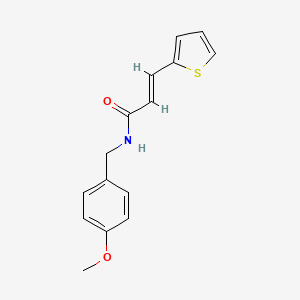
![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)
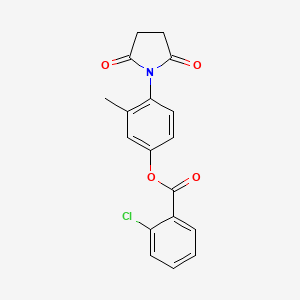
![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)